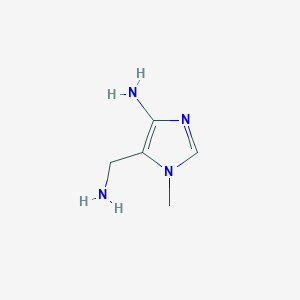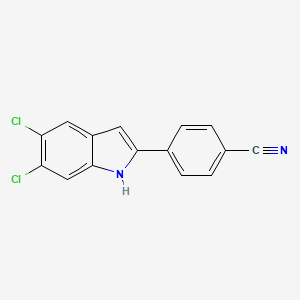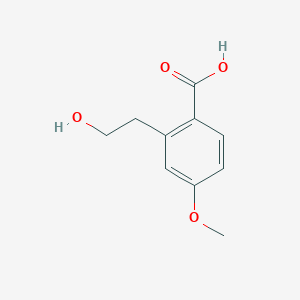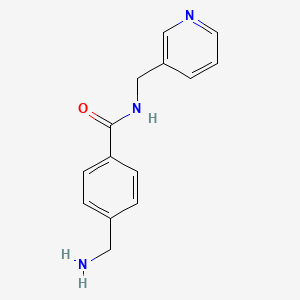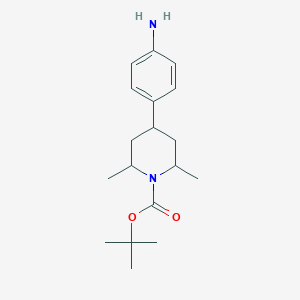
Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminophenyl group, and a dimethylpiperidine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-aminophenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block in the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Biology: In biological research, tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides conformational flexibility. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl (2-aminophenyl)carbamate
Uniqueness: Tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate is unique due to the presence of both the aminophenyl and dimethylpiperidine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C18H28N2O2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-aminophenyl)-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-12-10-15(14-6-8-16(19)9-7-14)11-13(2)20(12)17(21)22-18(3,4)5/h6-9,12-13,15H,10-11,19H2,1-5H3 |
InChI-Schlüssel |
ATHDMVJLLBLTME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
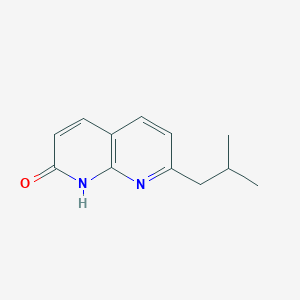
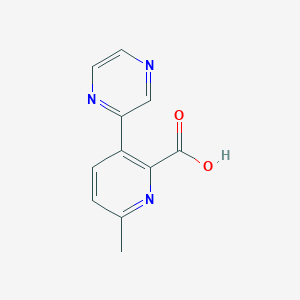
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)

